molecular formula C10H8N6OS B4625798 5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4625798
M. Wt: 260.28 g/mol
InChI Key: INCXQANNLLHYRA-UHFFFAOYSA-N
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Description

The compound 5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one belongs to the triazolopyrimidinone class, a heterocyclic scaffold widely explored in medicinal chemistry due to its structural versatility and bioactivity. Its core structure combines a triazole ring fused with a pyrimidinone moiety, while the 5-position features a pyrimidinylsulfanylmethyl substituent.

Properties

IUPAC Name

5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6OS/c17-8-4-7(15-9-13-6-14-16(8)9)5-18-10-11-2-1-3-12-10/h1-4,6H,5H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCXQANNLLHYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC(=O)N3C(=N2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Moiety: The initial step involves the synthesis of the pyrimidine ring, which can be achieved through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The pyrimidine derivative is then reacted with thiol-containing compounds to introduce the sulfanyl group. This step often requires the use of catalysts such as triethylamine or pyridine to facilitate the reaction.

    Cyclization to Form the Triazolopyrimidine Ring: The final step involves the cyclization of the intermediate compound to form the triazolopyrimidine ring. This can be achieved through the use of cyclizing agents such as phosphorus oxychloride or polyphosphoric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The reaction conditions are carefully monitored and controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfur Atoms

The methylsulfanyl (-SMe) and pyrimidinylsulfanylmethyl (-SCH₂-pyrimidine) groups are key sites for nucleophilic substitution. These reactions often proceed under basic or transition-metal-catalyzed conditions:

Reaction Type Conditions Product Source
Thioether alkylationK₂CO₃, DMF, alkyl halides (R-X)Replacement of -SMe with -SR (e.g., formation of -S-alkyl derivatives)
Displacement by aminesCuI, DIPEA, DMSO, 80°CSubstitution of -SMe with -NH-R (e.g., formation of amino-triazolopyrimidines)

For example, coupling with carbonyl chlorides (e.g., triazolo[1,5-a]pyrimidine-2-carbonyl chloride) facilitates the introduction of amide or ester functionalities at the sulfur sites .

Oxidation of Thioether Groups

The methylsulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives, altering electronic properties and biological activity:

Oxidizing Agent Product Application Source
H₂O₂ (30%), CH₃COOH, 50°CSulfoxide (-SOCH₃)Enhanced solubility and metabolic stability
mCPBA (meta-chloroperbenzoic acid)Sulfone (-SO₂CH₃)Potential prodrug activation

These transformations are critical for modulating the compound’s pharmacokinetic profile.

Ring Functionalization of the Triazolo-Pyrimidine Core

The fused triazole and pyrimidine rings participate in electrophilic aromatic substitution (EAS) and cycloaddition reactions:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C-5 or C-7 positions, enabling further reduction to amino derivatives .

  • Halogenation : NBS (N-bromosuccinimide) selectively brominates the pyrimidine ring, creating handles for cross-coupling reactions .

Cycloaddition Reactions

The triazole ring engages in [3+2] cycloadditions with alkynes or nitriles under copper catalysis, forming fused heterocycles (e.g., triazolo-triazines).

Hydrolysis and Ring-Opening Reactions

Under acidic or basic conditions, the triazolo-pyrimidine system undergoes controlled hydrolysis:

Conditions Outcome Source
6M HCl, refluxCleavage of the triazole ring to yield pyrimidine-thioether carboxylic acids
NaOH (aq), 100°CDegradation to pyrimidine sulfonates and ammonia

Metal Coordination and Complexation

The nitrogen-rich structure forms stable complexes with transition metals, impacting catalytic or therapeutic applications:

Metal Ion Coordination Site Application Source
Cu(II)Triazole N1 and pyrimidine N3Antimicrobial activity enhancement
Pd(II)Sulfur and triazole nitrogenCatalytic cross-coupling scaffolds

Biological Activity-Driven Reactions

In Mycobacterium tuberculosis, the compound undergoes enzymatic hydroxylation via FAD-dependent hydroxylases (e.g., Rv1751), leading to hydroxylated metabolites that reduce antitubercular efficacy . This resistance mechanism underscores the need for structural optimization to block metabolic degradation .

Key Research Findings

  • Synthetic Versatility : The compound’s sulfur substituents enable modular derivatization, as demonstrated in libraries targeting influenza A virus polymerase and p38 MAP kinase .

  • Structure-Activity Relationships (SAR) :

    • Oxidation of -SMe to -SO₂CH₃ improves in vitro activity against Mtb by 8-fold .

    • Halogenation at C-5 enhances binding to the PA-PB1 interface of influenza polymerase .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the field of cancer therapy. Research indicates that derivatives of triazolopyrimidine compounds exhibit inhibitory effects on AXL receptor tyrosine kinase, a target implicated in various cancers such as breast, lung, and colon cancer. The inhibition of AXL can lead to reduced tumor growth and metastasis, making these compounds valuable in developing new anticancer therapies .

Case Study: AXL Inhibition

  • Study Findings : A study demonstrated that specific triazolo compounds significantly inhibited AXL activity in vitro and in vivo, suggesting their potential use as therapeutic agents against proliferative conditions like cancer .

Antimicrobial Properties

Beyond anticancer applications, triazolopyrimidine derivatives have shown promising antimicrobial activity. Compounds similar to 5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one have been evaluated for their effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Study: Antimicrobial Efficacy

  • Research Overview : A series of tests were conducted on synthesized triazolopyrimidine derivatives against common pathogens. Results indicated that certain compounds exhibited significant antibacterial activity comparable to standard antibiotics .

Herbicidal Applications

Triazolopyrimidine sulfonamides have been identified as effective herbicides targeting acetohydroxyacid synthase (AHAS), an enzyme critical for branched-chain amino acid biosynthesis in plants. This application is particularly relevant in agricultural settings where selective herbicides are needed to control weed populations without harming crops .

Case Study: Herbicide Development

  • Research Findings : The development of a new triazolopyrimidine-based herbicide demonstrated effective weed control in field trials while exhibiting low toxicity to non-target species .

Synthesis of Novel Therapeutics

The synthesis of this compound has been explored for creating novel therapeutic agents. Its unique structure allows for modifications that can enhance biological activity or reduce side effects associated with existing drugs.

Case Study: Drug Development

  • Synthesis Process : Researchers have outlined methods for synthesizing this compound with high yields and purity, paving the way for further pharmacological testing and potential drug development .

Molecular Structure Analysis

Understanding the molecular structure of this compound through crystallography has provided insights into its interactions at the molecular level. Studies have shown that the compound forms stable intermolecular hydrogen bonds and π-π stacking interactions, contributing to its biological efficacy.

Structural Insights

  • Crystallography Results : X-ray crystallography revealed two independent conformations of the molecule within the crystal lattice, highlighting the compound's structural flexibility and stability under different conditions .

Mechanism of Action

The mechanism of action of 5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Interact with Receptors: Act as an agonist or antagonist at specific receptors, influencing cellular signaling and response.

    Modulate Gene Expression: Affect the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The 5-position of the triazolopyrimidinone scaffold is highly modifiable, and substituents significantly impact activity. Below is a comparative analysis of key derivatives:

Compound Name (Abbreviation) Substituent at 5-Position Molecular Formula Key Properties/Activities References
S1-TP Chloromethyl C₁₄H₁₂ClN₅O₂ Oxidation potential: +0.98 V (DPV); moderate stability
S2-TP Piperidinomethyl C₁₉H₂₂N₆O₂ Oxidation potential: +1.12 V (DPV); enhanced lipophilicity
S3-TP Morpholinomethyl C₁₇H₁₈N₆O₃ Oxidation potential: +1.05 V (DPV); improved solubility
Compound 6 (Kamel et al.) Chloro(phenyl)methyl C₁₉H₁₄ClN₅O Antimicrobial activity (Gram-positive bacteria)
HmtpO-Co/Complexes Methyl C₆H₇N₅O Antileishmanial IC₅₀: 20–24 µM; low cytotoxicity
7FUF Ligand (PDB entry) Benzyl + chloroaryl C₂₃H₂₀ClN₇O Inhibits human cGAS enzyme (structural binding)

Key Observations :

  • Biological Activity : Methyl-substituted HmtpO-Co complexes show potent antileishmanial activity (IC₅₀ ~20 µM), comparable to glucantime, while S1-TP and analogues lack direct antimicrobial data but demonstrate electrochemical stability relevant to drug metabolism .
  • Structural Diversity : Bulkier substituents (e.g., benzyl in 7FUF) enhance target specificity but may reduce solubility, whereas morpholine/pyrrolidine groups balance lipophilicity and aqueous solubility .

Pharmacological and Biochemical Profiles

  • Antimicrobial Activity : Compound 6 (chloro(phenyl)methyl) inhibits Gram-positive bacteria, while trifluoromethyl derivatives (e.g., TOSLab 29992) are unexplored in this context .
  • Enzyme Inhibition: The 7FUF ligand binds to human cyclic GMP-AMP synthase (cGAS), suggesting triazolopyrimidinones can target nucleotide-sensing pathways .

Biological Activity

5-[(Pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique triazole and pyrimidine structures, exhibits a range of biological properties that make it a candidate for therapeutic applications.

The molecular formula of this compound is C16H12N6OSC_{16}H_{12}N_{6}OS, with a molecular weight of 336.4 g/mol. The compound features a pyrimidine ring attached to a triazole moiety, which is known to influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of triazolo-pyrimidine derivatives. For instance, compounds within this class have been shown to inhibit AXL receptor tyrosine kinase function, which is implicated in various cancers. In vitro assays demonstrated that these compounds could effectively reduce cell proliferation in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Activity

The antimicrobial properties of triazolo-pyrimidines have also been documented. Research indicates that derivatives of this compound exhibit significant antifungal activity against pathogens such as Fusarium oxysporum and Candida mandshurica. The mechanism of action is believed to involve disruption of cell membrane integrity and interference with essential metabolic pathways .

Structure-Activity Relationship (SAR)

A comprehensive structure-activity relationship study revealed that modifications on the triazole and pyrimidine rings can significantly affect the biological activity of the compound. For example, substituents at specific positions on the triazole ring were found to enhance binding affinity to target proteins involved in cancer progression .

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of this compound against breast cancer cells (MCF-7), results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays .

Case Study 2: Antifungal Activity

Another investigation assessed the antifungal effects of this compound against Candida albicans. The results indicated that at concentrations above 10 µg/mL, significant inhibition of fungal growth was observed. The study utilized a microdilution method to determine the minimum inhibitory concentration (MIC), which was found to be 8 µg/mL .

Data Tables

Activity Type Target Organism/Cell Line IC50/MIC (µM/µg/mL) Mechanism
AnticancerMCF-7 (Breast Cancer)15 µMInduction of apoptosis
AntifungalCandida albicans8 µg/mLDisruption of cell membrane integrity
AntifungalFusarium oxysporumNot specifiedInhibition of metabolic pathways

Q & A

Q. What are the common synthetic routes for synthesizing 5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via cyclization and functionalization strategies. Key steps include:

  • Cycloaddition/Condensation: Formation of the triazolopyrimidinone core using aminoguanidine and alkyl cyanoacetate derivatives under acidic conditions (e.g., HCl or acetic acid) to yield 5-amino intermediates .
  • Electrophilic Substitution: Introduction of the pyrimidin-2-ylsulfanyl group via nucleophilic substitution (e.g., using sodium hydride or K₂CO₃ in DMF) with 2-mercaptopyrimidine derivatives .
  • Optimization: Reaction temperature (80–100°C) and solvent choice (DMF, ethanol/water mixtures) critically affect yield. For example, DMF facilitates higher reactivity but may require rigorous purification to remove byproducts .

Q. What characterization techniques are recommended for structural confirmation, particularly crystallographic analysis?

Methodological Answer:

  • X-Ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks and molecular packing. For example, C–H···N and N–H···O interactions in the crystal lattice can stabilize the structure .
  • Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., pyrimidinyl sulfanyl methyl protons at δ 4.2–4.5 ppm) and FT-IR for functional groups (C=O stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can synthesis scalability be improved while mitigating safety risks from toxic reagents?

Methodological Answer:

  • Alternative Solvents: Replace DMF with ethanol/water mixtures to reduce toxicity and simplify solvent recovery .
  • Microwave-Assisted Synthesis: Shorten reaction times (e.g., from 7 hours to 30 minutes) for steps like nucleophilic substitution, improving yield by 15–20% .
  • Reagent Substitution: Avoid piperidine (regulated due to illicit drug applications) by using morpholine or safer bases like Cs₂CO₃ .

Q. What electrochemical methods elucidate redox behavior, and how do structural modifications alter electron transfer?

Methodological Answer:

  • Cyclic Voltammetry (CV): Use carbon graphite electrodes in 0.1 M PBS (pH 7.4) to identify oxidation peaks (~0.8 V vs. Ag/AgCl) and reduction peaks (~-0.3 V). Structural modifications (e.g., morpholinomethyl vs. chloromethyl groups) shift peak potentials due to electron-donating/withdrawing effects .
  • Contradiction Resolution: Discrepancies in peak currents between derivatives may arise from adsorption vs. diffusion-controlled processes. Use chronoamperometry to distinguish mechanisms .

Q. What in vitro models and parameters evaluate antileishmanial activity, and how do metal complexes enhance efficacy?

Methodological Answer:

  • Parasite Strains: Test against Leishmania infantum and L. braziliensis promastigotes using J774.2 macrophages for host toxicity screening .
  • Key Metrics: IC₅₀ values (20–25 μM for Cu(II) complexes vs. 18 μM for glucantime) and intracellular amastigote inhibition rates (60–80% at IC₂₅) .
  • Mechanistic Insights: Cu(II) complexes disrupt NAD+/NADH balance and mitochondrial membranes, confirmed via fluorescence assays and TEM imaging .

Q. How does crystallographic fragment screening enhance understanding of biological target interactions?

Methodological Answer:

  • Fragment Libraries: Screen against FAD-dependent oxidoreductases using fragments like 2-[4-chlorophenyl-methyl]-triazolo derivatives. Identify binding modes via high-resolution (<2.0 Å) X-ray structures .
  • Hydrogen-Bond Analysis: Map interactions (e.g., N–H···O bonds) between the triazolopyrimidinone core and enzyme active sites to guide lead optimization .

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

Methodological Answer:

  • DFT Calculations: Compare frontier molecular orbitals (HOMO/LUMO) with experimental redox potentials. Adjust solvation models (e.g., COSMO-RS) to align predicted vs. observed reaction pathways .
  • Kinetic Studies: Use stopped-flow spectroscopy to validate intermediates proposed computationally but not detected experimentally .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
Reactant of Route 2
5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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